molecular formula C9H10N2O4 B3289371 4-Ethoxy-3-nitrobenzamide CAS No. 857487-21-9

4-Ethoxy-3-nitrobenzamide

Cat. No.: B3289371
CAS No.: 857487-21-9
M. Wt: 210.19 g/mol
InChI Key: NALXYPQJOSZBRA-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitrobenzamide is a benzamide derivative characterized by an ethoxy group at the 4-position and a nitro group at the 3-position of the benzene ring. This structural motif is frequently incorporated into larger pharmacologically active compounds, particularly in anticancer and antimicrobial drug discovery. Its derivatives often exhibit enhanced binding affinity to biological targets due to the electron-withdrawing nitro group and the hydrophobic ethoxy substituent, which influence solubility and membrane permeability .

Properties

IUPAC Name

4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-8-4-3-6(9(10)12)5-7(8)11(13)14/h3-5H,2H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALXYPQJOSZBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312570
Record name 4-Ethoxy-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857487-21-9
Record name 4-Ethoxy-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857487-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-nitrobenzamide can be synthesized through several methods. One common approach involves the nitration of 4-ethoxybenzamide. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Another method involves the direct condensation of 4-ethoxy-3-nitrobenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. This reaction forms the amide bond, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Chemistry: N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide is used as a precursor in the synthesis of more complex organic molecules.
  • Biology: N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide is investigated for its potential biological activities, including antimicrobial and anticancer properties. Some synthesized benzamide compounds, including 3-Ethoxy-4-nitrobenzamide, have demonstrated more effective total antioxidant, free radical scavenging, and metal chelating activity compared to standards.
  • Medicine: N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide is explored for potential use in drug development because of its unique structure. 4-Iodo-3-nitrobenzamide (Iniparib), a related molecule, is undergoing clinical trials for treating certain types of breast cancer and acts by inhibiting poly-ADP-ribose-polymerase (PARP) .
  • Industry: N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide is utilized in developing new materials and as a chemical intermediate in various industrial processes.

Related Compounds and Applications

Research on 3-ethoxy-4-nitrobenzamide has focused on its interactions with biological systems. Derivatives of 4-nitrobenzamide have been synthesized and evaluated for their antimicrobial activity.
The 4-methyl-3-nitrobenzamide fragment was identified as a potential broad-spectrum reactivator scaffold by studying the binding of a set of non .

Potential Therapeutic Applications

Hydrogels, which expand upon water absorption due to hydrophilic groups, can serve as delivery platforms for bioactive substances or pharmaceuticals . The 3D network of hydrogels can mimic the extracellular matrix (ECM) environment, promoting the growth and survival of encapsulated cells . Biodegradable hydrogels can degrade over time or under specific stimuli, releasing their contents without toxic side effects to surrounding tissues . Injectable hydrogels can ensure sustained and controlled drug release at targeted sites, minimizing invasiveness and reducing adverse reactions associated with systemic drug exposure .

Studies on Bioactive Compounds

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The ethoxy group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within the organism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Acceptors LogD Therapeutic Area
N-[2-(3,5-Dimethylphenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide C₂₄H₂₁N₃O₅ 431.45 8 N/A Anticancer screening
N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide C₂₃H₁₉N₃O₄S 433.49 8 5.183 Antitumor library candidate
4-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide C₁₆H₁₂ClN₃O₄S 377.8 7 N/A Not specified (screening)
N-[2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide C₂₂H₁₅ClFN₃O₅ 455.83 8 N/A Cancer-related screening

Key Findings:

Substituent Effects on Bioactivity: The benzothiazole-containing derivative (C₂₃H₁₉N₃O₄S, ) exhibits a higher logD (5.183), indicating greater lipophilicity compared to benzoxazole analogs (e.g., C₂₄H₂₁N₃O₅, ). This property may enhance membrane penetration in tumor cells, a critical factor in anticancer drug design.

Hydrogen Bonding and Solubility :

  • All compounds share 7–8 hydrogen bond acceptors, contributing to moderate-to-low aqueous solubility (e.g., water solubility = -5.02 for C₂₃H₁₉N₃O₄S ). The nitro group further lowers solubility but stabilizes interactions with enzyme active sites.

Therapeutic Relevance :

  • Derivatives like C₂₃H₁₉N₃O₄S are prioritized in antitumor libraries due to their balanced logD and compatibility with drug-like properties .
  • The benzoxazole analog (C₂₄H₂₁N₃O₅ ) lacks halogen substituents, which may limit its binding affinity compared to halogenated variants but improve metabolic stability.

Research Insights and Structural-Activity Relationships (SAR)

  • Nitro Group Positioning : The 3-nitro group in 4-Ethoxy-3-nitrobenzamide derivatives is critical for electrophilic interactions with cysteine residues in kinases, a mechanism observed in kinase inhibitor studies .
  • Ethoxy vs.
  • Heterocyclic Modifications : Benzothiazole-containing compounds (e.g., ) show higher antitumor activity in preliminary screens compared to benzoxazole derivatives, likely due to sulfur’s enhanced electronic effects .

Biological Activity

4-Ethoxy-3-nitrobenzamide is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features an ethoxy group and a nitro group attached to a benzamide backbone. The presence of these functional groups contributes to its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can covalently modify target proteins, thereby altering cellular functions. Additionally, the ethoxy group enhances the compound's binding affinity for its targets, which may include enzymes involved in cancer cell proliferation and survival.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various tumor cell lines. For instance, a study reported that the compound was able to induce apoptosis in human cancer cells by inhibiting poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Human breast cancer15PARP inhibition
Human lung cancer20Induction of apoptosis
Mouse melanoma18Reactive oxygen species generation

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that the compound exhibits activity against several bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLCell membrane disruption
Staphylococcus aureus16 µg/mLInhibition of protein synthesis
Pseudomonas aeruginosa64 µg/mLMetabolic pathway inhibition

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Breast Cancer Study : A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy agents. Results showed improved patient outcomes with reduced side effects compared to chemotherapy alone .
  • Antimicrobial Efficacy : A study assessed the effectiveness of this compound against multidrug-resistant bacterial strains. The compound demonstrated significant activity, suggesting its potential as a lead compound for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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